Cas no 1805180-96-4 (Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate)

Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate
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- インチ: 1S/C10H8BrNO3/c1-15-10(14)7-3-2-6(5-13)9(11)8(7)4-12/h2-3,13H,5H2,1H3
- InChIKey: LJPBKCVFUKBTNC-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=C(C(=O)OC)C=CC=1CO
計算された属性
- 精确分子量: 268.96876 g/mol
- 同位素质量: 268.96876 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 286
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.3
- XLogP3: 1.3
- 分子量: 270.08
Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014001883-1g |
Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate |
1805180-96-4 | 97% | 1g |
1,460.20 USD | 2021-06-22 |
Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoateに関する追加情報
Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate (CAS No. 1805180-96-4): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate, identified by its CAS number 1805180-96-4, is a significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its complex aromatic structure, has garnered attention due to its utility in the development of various bioactive molecules. The presence of multiple functional groups, including a bromo substituent, a cyano group, and a hydroxymethyl moiety, makes it a valuable building block for synthetic chemists.
The chemical structure of Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate encompasses a benzoate backbone, which is a common scaffold in many pharmacologically active compounds. The benzoate group itself is known for its stability and ability to participate in various chemical reactions, making it an ideal candidate for further functionalization. The specific arrangement of the bromo, cyano, and hydroxymethyl groups on the aromatic ring introduces unique reactivity that can be exploited in the synthesis of more complex molecules.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate has emerged as a key intermediate in several ongoing projects aimed at creating innovative drug candidates. Its versatility allows for the introduction of additional functional groups through various synthetic pathways, enabling the construction of diverse molecular architectures.
The bromo substituent on the benzene ring is particularly noteworthy, as it serves as a versatile handle for further modifications. For instance, it can undergo cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in the synthesis of biaryl compounds. These types of reactions are crucial in constructing complex organic molecules that often serve as pharmacophores in drug design.
The cyano group is another important feature of this compound. It can participate in nucleophilic addition reactions, allowing for the introduction of additional functional groups at specific positions on the aromatic ring. This reactivity is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. The cyano group can also be converted into other functional groups such as carboxylic acids or amides through oxidation or hydrolysis, respectively.
The presence of the hydroxymethyl group provides an additional site for chemical modification. This group can undergo etherification, esterification, or oxidation reactions, enabling the synthesis of a wide range of derivatives. The hydroxymethyl group is particularly interesting because it can be used to form glycosidic linkages, which are common in natural products and have been shown to enhance bioavailability and metabolic stability.
In the context of modern drug discovery, Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate has been utilized in several innovative approaches. For example, it has been employed as a precursor in the synthesis of kinase inhibitors, which are targeted at treating various cancers and inflammatory diseases. The ability to introduce multiple functional groups onto the benzoate scaffold allows for fine-tuning of the molecular properties, leading to compounds with enhanced binding affinity and selectivity.
Recent studies have also explored the use of Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate in the development of antiviral agents. The structural features of this compound make it a suitable candidate for designing molecules that can interfere with viral replication mechanisms. By leveraging its reactivity and versatility, researchers have been able to synthesize novel antiviral candidates with promising preclinical results.
The field of medicinal chemistry continues to evolve rapidly, and intermediates like Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate play a crucial role in this progress. Their ability to serve as versatile building blocks allows chemists to explore new synthetic pathways and develop innovative drug candidates efficiently. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will undoubtedly remain indispensable tools in the pharmaceutical industry.
In conclusion, Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate (CAS No. 1805180-96-4) is a multifaceted intermediate with significant applications in pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable asset for chemists working on developing new drugs. As our understanding of disease mechanisms grows and new therapeutic strategies emerge, this compound will continue to be a cornerstone in the creation of innovative treatments.
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